Cas no 1021022-83-2 (N-[4-(2-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide)
![N-[4-(2-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1021022-83-2x500.png)
N-[4-(2-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-[4-(2-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
- N-(4-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
- AKOS024503430
- F5254-0314
- N-[4-[3-[2-(cyclohexen-1-yl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
- 1021022-83-2
-
- インチ: 1S/C19H23N3O2S2/c23-17(20-11-10-14-5-2-1-3-6-14)9-8-15-13-26-19(21-15)22-18(24)16-7-4-12-25-16/h4-5,7,12-13H,1-3,6,8-11H2,(H,20,23)(H,21,22,24)
- InChIKey: CQDSEBQJKQFFGI-UHFFFAOYSA-N
- ほほえんだ: S1C(NC(C2=CC=CS2)=O)=NC(=C1)CCC(NCCC1=CCCCC1)=O
計算された属性
- せいみつぶんしりょう: 389.12316933g/mol
- どういたいしつりょう: 389.12316933g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 8
- 複雑さ: 527
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 128Ų
N-[4-(2-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5254-0314-10mg |
N-[4-(2-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
1021022-83-2 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5254-0314-50mg |
N-[4-(2-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
1021022-83-2 | 90%+ | 50mg |
$160.0 | 2023-05-21 | |
Life Chemicals | F5254-0314-15mg |
N-[4-(2-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
1021022-83-2 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5254-0314-20mg |
N-[4-(2-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
1021022-83-2 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5254-0314-30mg |
N-[4-(2-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
1021022-83-2 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5254-0314-20μmol |
N-[4-(2-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
1021022-83-2 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5254-0314-25mg |
N-[4-(2-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
1021022-83-2 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5254-0314-10μmol |
N-[4-(2-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
1021022-83-2 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5254-0314-2μmol |
N-[4-(2-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
1021022-83-2 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5254-0314-3mg |
N-[4-(2-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
1021022-83-2 | 3mg |
$63.0 | 2023-09-10 |
N-[4-(2-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide 関連文献
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
N-[4-(2-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamideに関する追加情報
N-[4-(2-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide: A Comprehensive Overview
N-[4-(2-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, with the CAS number 1021022-83-2, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a thiazole ring, a thiophene moiety, and a cyclohexene group. These structural elements contribute to its potential biological activity and make it a promising candidate for drug development.
The molecular structure of this compound is composed of several key components. The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, is a common feature in many bioactive compounds. The thiophene moiety, another five-membered aromatic ring with two sulfur atoms, adds to the compound's stability and potential for interaction with biological targets. Additionally, the cyclohexene group introduces a degree of flexibility and hydrophobicity, which can enhance the compound's ability to penetrate cellular membranes and bind to target proteins.
Recent studies have focused on the synthesis and characterization of this compound. Researchers have employed various synthetic strategies to optimize its production, including multi-step synthesis involving coupling reactions and cyclization processes. These efforts have been driven by the need to develop efficient and scalable methods for producing this compound in quantities sufficient for preclinical testing.
The biological activity of N-[4-(2-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has been investigated in several in vitro and in vivo models. Initial findings suggest that this compound exhibits potent activity against certain disease targets, including cancer cells and inflammatory pathways. Its ability to modulate key enzymes and signaling pathways makes it a potential candidate for the development of novel therapeutic agents.
One of the most promising applications of this compound lies in its potential as an anticancer agent. Preclinical studies have demonstrated that it can induce apoptosis in cancer cells while sparing normal cells, indicating a high degree of selectivity. Furthermore, its ability to inhibit key oncogenic pathways suggests that it could be used in combination with other anticancer drugs to enhance therapeutic efficacy.
In addition to its anticancer properties, this compound has also shown potential in the treatment of inflammatory diseases. By modulating pro-inflammatory cytokines and reducing oxidative stress, it may offer a new approach to managing conditions such as arthritis and neurodegenerative disorders.
The development of this compound has been supported by advanced computational tools and techniques. Molecular modeling studies have provided insights into its binding interactions with target proteins, while pharmacokinetic studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for determining the suitability of the compound as a drug candidate.
As research on this compound continues to progress, there is growing interest in exploring its potential for clinical application. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development into a viable therapeutic agent.
In conclusion, N-[4-(2-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide represents a significant advancement in the field of medicinal chemistry. Its unique structural features, coupled with promising biological activity, position it as a strong candidate for future drug development efforts.
1021022-83-2 (N-[4-(2-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide) 関連製品
- 1805443-57-5(2-(Chloromethyl)-6-(difluoromethyl)-5-fluoro-3-(trifluoromethyl)pyridine)
- 1542909-36-3(N-methyl-N-(5-methyl-1,2-oxazol-3-yl)methylhydroxylamine)
- 56421-61-5(1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-one)
- 16427-44-4(2-Methoxymethyl Methansulfonate)
- 929974-22-1(3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile)
- 2138141-51-0(Butane, 1-chloro-3,3-dimethyl-2-(propoxymethyl)-)
- 2138030-36-9([2,2-Difluoro-3-(2-methylazetidin-1-yl)propyl](ethyl)amine)
- 56008-66-3(methyl 4-bromo-1,3-dioxaindane-5-carboxylate)
- 1246817-81-1(Pyrazinamide-15N,d3)
- 344307-37-5(Methyl 2-(4-methylcyclohexyl)acetate)




